molecular formula C12H12Cl2N2O2S B2469948 EMT inhibitor-1 CAS No. 1638526-21-2

EMT inhibitor-1

カタログ番号 B2469948
CAS番号: 1638526-21-2
分子量: 319.2
InChIキー: FWMUIOJZHOPPDX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

EMT inhibitor-1 (also known as C19) is an inhibitor of Hippo, TGF-β, and Wnt signaling pathways with antitumor activities . It inhibits cancer cell migration, proliferation, and resistance to doxorubicin in vitro .


Chemical Reactions Analysis

EMT inhibitor-1 is involved in complex biochemical reactions within the cell. It plays a role in inhibiting the Hippo, TGF-β, and Wnt signaling pathways, which are crucial in cancer cell migration, proliferation, and resistance to certain drugs .


Physical And Chemical Properties Analysis

EMT inhibitor-1 is a solid substance with a molecular weight of 319.21 . It is soluble in DMSO .

科学的研究の応用

1. Targeting Cancer Metastasis and Drug Resistance

EMT inhibitor-1 plays a significant role in combating the most lethal features of cancer, such as metastasis formation and chemoresistance. By targeting EMT in cancer cells, these inhibitors offer a potential therapeutic strategy in oncology. Metabolism-inhibiting drugs, including EMT inhibitors, could be used alongside standard chemo- or immunotherapy to tackle EMT-driven resistant and aggressive cancers (Ramesh, Brabletz, & Ceppi, 2020).

2. Utilization in High-Throughput Screening Systems

EMT inhibitors are being explored using innovative three-dimensional high-throughput screening systems. This method aids in identifying compounds with EMT-inhibitory activity. For instance, the study by Arai et al. (2016) demonstrated how such screening systems could be useful in discovering EMT-regulatory drugs, highlighting their potential in drug discovery and cancer treatment (Arai et al., 2016).

3. Inhibiting Tumor Cell Heterogeneity and Resistant Outgrowth

EMT inhibitors are effective in preventing drug resistance and controlling tumor growth by targeting different subpopulations within a tumor. For instance, Konen et al. (2021) found that combining MEK and AXL inhibitors effectively bypassed EMT-mediated drug resistance in lung cancer by targeting specific EMT subpopulations, thereby controlling tumor growth and metastasis (Konen et al., 2021).

4. Overcoming Resistance to Targeted Therapies in Cancer

The application of EMT inhibitors has shown promise in overcoming resistance to targeted therapies like EGFR inhibitors in cancers such as non-small cell lung cancer. Tulchinsky et al. (2019) discussed how EMT inhibitors can potentially eliminate drug-tolerant cell populations, thereby preventing or delaying cancer recurrence (Tulchinsky et al., 2019).

作用機序

EMT inhibitor-1 works by inducing GSK3-β-mediated degradation of the Hippo transducer TAZ, through activation of the Hippo kinases Mst/Lats and the tumor suppressor kinase AMPK upstream of the degradation complex .

Safety and Hazards

EMT inhibitor-1 is intended for research use only and is not for human or veterinary use . In case of contact, appropriate safety measures should be taken, such as rinsing the skin or eyes with water, and seeking medical attention .

将来の方向性

The role of EMT in cancer progression and resistance to therapy is a major area of research. Future directions may include the development of novel pharmacological approaches targeting EMT . The use of bioinformatics and pharmacogenomics could help understand the biological impact of EMT on drug resistance .

特性

IUPAC Name

4-[[4-(3,4-dichlorophenyl)-1,2,5-thiadiazol-3-yl]oxy]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O2S/c13-9-4-3-8(7-10(9)14)11-12(16-19-15-11)18-6-2-1-5-17/h3-4,7,17H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMUIOJZHOPPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NSN=C2OCCCCO)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

EMT inhibitor-1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。